molecular formula C16H24O B14589044 2,2,5,5-Tetramethyl-1-phenylhexan-1-one CAS No. 61067-10-5

2,2,5,5-Tetramethyl-1-phenylhexan-1-one

Katalognummer: B14589044
CAS-Nummer: 61067-10-5
Molekulargewicht: 232.36 g/mol
InChI-Schlüssel: RUKCSDKRLUUZIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,5,5-Tetramethyl-1-phenylhexan-1-one is an organic compound with the molecular formula C16H24O It is a ketone characterized by the presence of a phenyl group attached to a hexane backbone, which is further substituted with four methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5,5-Tetramethyl-1-phenylhexan-1-one typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts acylation of 2,2,5,5-tetramethylhexan-1-one with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 2,2,5,5-Tetramethyl-1-phenylhexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Wissenschaftliche Forschungsanwendungen

2,2,5,5-Tetramethyl-1-phenylhexan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in organic synthesis and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2,2,5,5-Tetramethyl-1-phenylhexan-1-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    2,2,5,5-Tetramethyl-1,1’-biphenyl: Similar in structure but lacks the ketone group.

    2,2,5,5-Tetramethylhexan-1-one: Similar backbone but without the phenyl group.

Uniqueness: 2,2,5,5-Tetramethyl-1-phenylhexan-1-one is unique due to the combination of a phenyl group and a highly substituted hexane backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

61067-10-5

Molekularformel

C16H24O

Molekulargewicht

232.36 g/mol

IUPAC-Name

2,2,5,5-tetramethyl-1-phenylhexan-1-one

InChI

InChI=1S/C16H24O/c1-15(2,3)11-12-16(4,5)14(17)13-9-7-6-8-10-13/h6-10H,11-12H2,1-5H3

InChI-Schlüssel

RUKCSDKRLUUZIY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)CCC(C)(C)C(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.